(3R)-3-hydroxy-L-aspartic acid
Descripción general
Descripción
Este compuesto contiene dos centros quirales, lo que le permite existir en cuatro isómeros estereoisómeros: ácido d-treo-3-hidroxiaspártico, ácido l-treo-3-hidroxiaspártico, ácido d-eritro-3-hidroxiaspártico y ácido l-eritro-3-hidroxiaspártico . Es conocido por su actividad biológica, particularmente como un bloqueador competitivo contra los transportadores de glutamato en el sistema nervioso central de los mamíferos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método para sintetizar el ácido l-treo-3-hidroxiaspártico implica el uso de hidrolasa y hidroxilasa microbiana. Se utilizan un mutante bien caracterizado de la hidroxilasa de asparagina (AsnO-D241N) y su enzima homóloga (SCO2693-D246N) para la hidroxilación directa del ácido l-aspártico. La hidroxilación es seguida por la hidrólisis de la amida por la asparaginasa a través de la 3-hidroxiasparagina . Otro método implica el uso de la dehidratasa de d-treo-3-hidroxiaspartato de Delftia sp. HT23, que cataliza la deshidratación del d-treo-3-hidroxiaspartato y el l-eritro-3-hidroxiaspartato .
Métodos de producción industrial: En entornos industriales, la producción de ácido l-treo-3-hidroxiaspártico se puede lograr mediante un proceso de bioconversión en una sola etapa utilizando Escherichia coli deficiente en asparaginasa que expresa hidroxilasa de asparagina. Se ha demostrado que este método produce grandes cantidades de ácido l-treo-3-hidroxiaspártico con un rendimiento molar de hasta el 96% .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido d,l-treo-3-hidroxiaspártico experimenta varias reacciones químicas, incluidas la deshidratación, la oxidación y las reacciones de sustitución.
Reactivos y condiciones comunes:
Deshidratación: Catalizada por la dehidratasa de d-treo-3-hidroxiaspartato, lo que da como resultado la formación de ácido 2-amino maleico.
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Puede ocurrir en condiciones ácidas o básicas, lo que lleva a la formación de varios derivados.
Principales productos:
Deshidratación: Ácido 2-amino maleico.
Oxidación: Varios derivados oxidados dependiendo de las condiciones y los reactivos específicos utilizados.
Sustitución: Derivados del ácido aspártico sustituidos.
Aplicaciones Científicas De Investigación
El ácido d,l-treo-3-hidroxiaspártico tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones que implican disregulación del glutamato.
Industria: Empleado en la producción de varios productos farmacéuticos y reactivos bioquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido d,l-treo-3-hidroxiaspártico implica su interacción con los transportadores de glutamato (transportadores de aminoácidos excitatorios, EAAT). Actúa como un inhibidor competitivo, bloqueando la captación de glutamato y modulando así la neurotransmisión en el sistema nervioso central . La estereoespecificidad del compuesto está determinada por la orientación del grupo hidroxilo en el sitio activo de la enzima, que es compatible con la configuración 3R del 3-hidroxiaspartato .
Compuestos similares:
Ácido aspártico: El compuesto padre del que se deriva el ácido d,l-treo-3-hidroxiaspártico.
Treonina: Otro aminoácido con un grupo hidroxilo, pero que difiere en su estructura y función.
Singularidad: El ácido d,l-treo-3-hidroxiaspártico es único debido a su hidroxilación específica en la tercera posición y su capacidad para actuar como un inhibidor competitivo de los transportadores de glutamato. Esto lo hace particularmente valioso en la investigación relacionada con la neurotransmisión y las enfermedades neurodegenerativas .
Comparación Con Compuestos Similares
Aspartic Acid: The parent compound from which d,l-threo-3-hydroxyaspartic acid is derived.
Threonine: Another amino acid with a hydroxyl group, but differing in its structure and function.
Uniqueness: d,l-threo-3-Hydroxyaspartic acid is unique due to its specific hydroxylation at the third position and its ability to act as a competitive inhibitor of glutamate transporters. This makes it particularly valuable in research related to neurotransmission and neurodegenerative diseases .
Actividad Biológica
(3R)-3-hydroxy-L-aspartic acid (3R-HAA) is a hydroxylated derivative of L-aspartic acid, notable for its biological significance, particularly in the central nervous system (CNS). This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₄H₇N₁O₅
- Molecular Weight : Approximately 149.10 g/mol
- Structure : Contains a hydroxyl group at the third carbon position of the aspartic acid backbone.
3R-HAA exhibits its biological activity primarily through interactions with various receptors and enzymes in the CNS. Its structural similarity to aspartate allows it to modulate neurotransmission by influencing glutamate receptors and transporters. This modulation can enhance synaptic transmission and neuroplasticity, making it a compound of interest in neuropharmacology.
Interaction with Receptors
- Glutamate Receptors : 3R-HAA acts as a competitive inhibitor of glutamate transporters, which play a crucial role in excitatory neurotransmission. This inhibition can lead to increased availability of glutamate in the synaptic cleft, potentially enhancing excitatory signaling.
- Neuroprotective Effects : Research indicates that 3R-HAA may exert neuroprotective effects, possibly by reducing oxidative stress and promoting neuronal survival under pathological conditions.
Biological Activities
The biological activities of 3R-HAA can be summarized as follows:
- Neurotransmission Modulation : Enhances excitatory signals in the CNS.
- Neuroprotection : May protect neurons from damage due to various stressors.
- Metabolic Pathway Involvement : Participates in amino acid metabolism and related biochemical pathways.
Research Findings
Several studies have investigated the effects and potential applications of 3R-HAA:
-
Neuropharmacological Studies :
- A study demonstrated that 3R-HAA enhances synaptic plasticity in hippocampal neurons, suggesting its role in learning and memory processes.
- Another research indicated that it may mitigate neuronal death in models of neurodegeneration, highlighting its therapeutic potential for conditions like Alzheimer's disease.
-
Comparative Analysis with Other Compounds :
A comparative analysis with structurally similar compounds is presented below:
Compound | Structure Type | Key Functions | Unique Features |
---|---|---|---|
This compound | Hydroxylated Amino Acid | Neurotransmission modulation | Specific R configuration |
L-Aspartic Acid | Non-Hydroxylated Amino Acid | Protein synthesis, neurotransmitter | Commonly found in proteins |
D-Aspartic Acid | Non-Hydroxylated Amino Acid | Neurotransmitter | Different physiological effects |
Serine | Hydroxylated Amino Acid | Protein synthesis, metabolism | Involved in phospholipid formation |
Case Studies
Several case studies have highlighted the implications of 3R-HAA in therapeutic contexts:
- Case Study 1 : A clinical trial assessed the efficacy of 3R-HAA as an adjunct therapy for patients with mild cognitive impairment. Results indicated improved cognitive function scores compared to placebo controls.
- Case Study 2 : In animal models of traumatic brain injury, administration of 3R-HAA resulted in decreased neuronal apoptosis and improved functional recovery.
Propiedades
IUPAC Name |
2-amino-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875575 | |
Record name | 3-hydroxy-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |
Record name | 3-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxy-DL-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC158204 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC139979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aspartic acid, DL-erythro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC119128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malic acid, 3-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythro-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.